4-(2,5-Dimethylphenyl)sulfanylpyridine
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Overview
Description
4-(2,5-Dimethylphenyl)sulfanylpyridine is an organic compound with the molecular formula C13H13NS. It features a pyridine ring substituted with a sulfanyl group attached to a 2,5-dimethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethylphenyl)sulfanylpyridine typically involves the reaction of 2,5-dimethylthiophenol with a pyridine derivative under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the formation of the carbon-sulfur bond .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar catalytic processes as those used in laboratory synthesis. The scalability of these methods would depend on the availability of starting materials and the efficiency of the catalytic systems used.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethylphenyl)sulfanylpyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyridine ring or the sulfanyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-(2,5-Dimethylphenyl)sulfanylpyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethylphenyl)sulfanylpyridine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The sulfanyl group may play a crucial role in its biological activity by interacting with enzymes or receptors. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-Dimethylphenyl)thiopyridine
- 4-(2,5-Dimethylphenyl)selenopyridine
- 4-(2,5-Dimethylphenyl)telluropyridine
Comparison
4-(2,5-Dimethylphenyl)sulfanylpyridine is unique due to the presence of the sulfanyl group, which imparts specific chemical and biological properties. Compared to its analogs with selenium or tellurium, the sulfur-containing compound may exhibit different reactivity and biological activity due to the distinct electronic and steric effects of sulfur .
Properties
CAS No. |
646511-44-6 |
---|---|
Molecular Formula |
C13H13NS |
Molecular Weight |
215.32 g/mol |
IUPAC Name |
4-(2,5-dimethylphenyl)sulfanylpyridine |
InChI |
InChI=1S/C13H13NS/c1-10-3-4-11(2)13(9-10)15-12-5-7-14-8-6-12/h3-9H,1-2H3 |
InChI Key |
KBGFBIJVLVIURK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SC2=CC=NC=C2 |
Origin of Product |
United States |
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